

2-Ethylbutane-1-sulfonyl fluoride chemical structure and analysis

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Compound of Interest

Compound Name: 2-Ethylbutane-1-sulfonyl fluoride

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An In-depth Technical Guide to 2-Ethylbutane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analysis of **2-Ethylbutane-1-sulfonyl fluoride**. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identifiers

2-Ethylbutane-1-sulfonyl fluoride is a sulfonyl fluoride derivative with a branched alkyl chain. The presence of the sulfonyl fluoride functional group makes it a compound of interest for applications in medicinal chemistry and as a building block in organic synthesis.

Below is a summary of its key structural identifiers:

Identifier	Value	Source
Molecular Formula	C6H13FO2S	[1]
SMILES	CCC(CC)CS(=O)(=O)F	[1][2]
InChI	InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3	[1]
InChIKey	NCUJMOAHSHSWCA-UHFFFAOYSA-N	[1]
IUPAC Name	2-ethylbutane-1-sulfonyl fluoride	[2]
CAS Number	1311318-07-6	[2]
Molecular Weight	168.23 g/mol	
PubChem CID	54593062	[1][2]

Chemical Structure Diagram

Caption: 2D Chemical Structure of **2-Ethylbutane-1-sulfonyl fluoride**.

Physicochemical Properties (Predicted)

Publicly available experimental data on the physicochemical properties of **2-Ethylbutane-1-sulfonyl fluoride** is limited. The following table summarizes predicted values from computational models.

Property	Predicted Value	Source
XlogP	2.2	[1]
Monoisotopic Mass	168.06203 Da	[1]

Analysis and Characterization

Detailed experimental spectra for **2-Ethylbutane-1-sulfonyl fluoride** are not readily available in public databases. However, based on its chemical structure, the following analytical techniques would be essential for its characterization. Commercial suppliers indicate that analytical data can be provided upon request.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aliphatic region due to the presence of diastereotopic protons in the ethyl and butyl chains. Key signals would include multiplets for the CH_2 and CH_3 groups and a distinct multiplet for the CH proton adjacent to the sulfonyl fluoride group.
- ^{13}C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group would be significantly deshielded.
- ^{19}F NMR: The fluorine NMR spectrum is expected to show a singlet or a triplet (if coupled to adjacent protons) for the fluorine atom of the sulfonyl fluoride group. The chemical shift would be characteristic of aliphatic sulfonyl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethylbutane-1-sulfonyl fluoride** would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the range of $1350\text{--}1400\text{ cm}^{-1}$ (asymmetric) and $1150\text{--}1200\text{ cm}^{-1}$ (symmetric). A characteristic S-F stretching band would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum would show the molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of the sulfonyl fluoride group or alkyl fragments. PubChem provides a list of predicted m/z values for various adducts.[\[1\]](#)

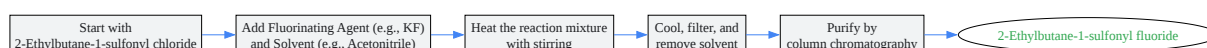
Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Ethylbutane-1-sulfonyl fluoride** is not available in the reviewed literature, a general and common method for the preparation of aliphatic sulfonyl fluorides involves the fluorination of the corresponding sulfonyl chloride.

General Experimental Protocol: Synthesis of Aliphatic Sulfonyl Fluorides

This protocol is a generalized procedure and may require optimization for the specific synthesis of **2-Ethylbutane-1-sulfonyl fluoride**.

Workflow Diagram



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References

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